FGFR1 inhibitor-8
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Overview
Description
Fibroblast growth factor receptor 1 inhibitor-8 is a compound that targets the fibroblast growth factor receptor 1, a member of the receptor tyrosine kinase family. This receptor plays a crucial role in cell growth, proliferation, and survival. Dysregulation of fibroblast growth factor receptor 1 signaling is implicated in various cancers, making fibroblast growth factor receptor 1 inhibitor-8 a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fibroblast growth factor receptor 1 inhibitor-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of fibroblast growth factor receptor 1 inhibitor-8 involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Fibroblast growth factor receptor 1 inhibitor-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Fibroblast growth factor receptor 1 inhibitor-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study fibroblast growth factor receptor 1 signaling pathways.
Biology: Investigates the role of fibroblast growth factor receptor 1 in cell growth and differentiation.
Medicine: Explores its potential as a therapeutic agent for cancers with dysregulated fibroblast growth factor receptor 1 signaling.
Industry: Utilized in the development of targeted cancer therapies .
Mechanism of Action
Fibroblast growth factor receptor 1 inhibitor-8 exerts its effects by binding to the fibroblast growth factor receptor 1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways involved in cell proliferation and survival. Key molecular targets include the RAS-MAPK and PI3K-AKT pathways .
Comparison with Similar Compounds
Fibroblast growth factor receptor 1 inhibitor-8 is unique compared to other fibroblast growth factor receptor inhibitors due to its selectivity and potency. Similar compounds include:
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor.
Pemigatinib: Targets fibroblast growth factor receptor 1, 2, and 3.
Infigratinib: Another fibroblast growth factor receptor 1, 2, and 3 inhibitor .
Fibroblast growth factor receptor 1 inhibitor-8 stands out due to its specific targeting of fibroblast growth factor receptor 1, potentially reducing off-target effects and improving therapeutic outcomes .
Properties
Molecular Formula |
C26H18ClNO5 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
2-chloro-3-[4-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C26H18ClNO5/c1-33-22-13-7-15(14-21(22)30)6-12-20(29)16-8-10-17(11-9-16)28-24-23(27)25(31)18-4-2-3-5-19(18)26(24)32/h2-14,28,30H,1H3/b12-6+ |
InChI Key |
QAIKHIOYMJNMTF-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.